molecular formula C17H19ClO4S B2962408 4-Chloro-3,5-dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate CAS No. 2361821-55-6

4-Chloro-3,5-dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate

Cat. No. B2962408
CAS RN: 2361821-55-6
M. Wt: 354.85
InChI Key: XXFVBMOISSKLDB-UHFFFAOYSA-N
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Description

The compound “4-Chloro-3,5-dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate” is a complex organic molecule. It contains several functional groups including a chloro group, a sulfonate group, and an ethoxy group. These functional groups can greatly influence the properties and reactivity of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chloro group might be introduced via a halogenation reaction, while the sulfonate group could be added via a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonate, chloro, and ethoxy groups would likely cause the molecule to have a complex three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chloro group is often involved in substitution reactions, while the sulfonate group can participate in a variety of reactions including condensation and hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Organic Synthesis Applications

  • Rhodium-Catalyzed Cleavage Reactions : A study by Arisawa et al. (2012) demonstrates the use of rhodium complexes in catalyzing the reaction of aryl methyl ethers and thioesters, producing aryl esters and methyl sulfides. This showcases the chemical's utility in synthesizing esters from ethers in a regioselective manner, indicating its potential in organic synthesis pathways (Arisawa et al., 2012).

Material Science Applications

  • Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds : Research by Watanabe et al. (2010) focuses on the singlet oxygenation of certain thiophenes to produce sulfanyl-substituted bicyclic dioxetanes, further oxidized to sulfinyl and sulfonyl derivatives. This process highlights the role of sulfur-containing compounds in developing materials with specific chemiluminescent properties, useful in material science for creating light-emitting materials (Watanabe et al., 2010).

Environmental Applications

  • Fabrication of Adsorption Resins for Water Treatment : Zhou et al. (2018) discuss the one-step fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water. This study illustrates the environmental application of chemically modified resins in purifying water, highlighting the importance of chemical innovations in addressing pollution and enhancing water treatment technologies (Zhou et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a volatile compound, it might pose a risk of inhalation .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 2-ethoxy-5-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO4S/c1-5-21-15-7-6-11(2)8-16(15)23(19,20)22-14-9-12(3)17(18)13(4)10-14/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFVBMOISSKLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate

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